Cyclododecanol, 1-phenyl-
CAS No.: 36359-48-5
Cat. No.: VC19654628
Molecular Formula: C18H28O
Molecular Weight: 260.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 36359-48-5 |
|---|---|
| Molecular Formula | C18H28O |
| Molecular Weight | 260.4 g/mol |
| IUPAC Name | 1-phenylcyclododecan-1-ol |
| Standard InChI | InChI=1S/C18H28O/c19-18(17-13-9-8-10-14-17)15-11-6-4-2-1-3-5-7-12-16-18/h8-10,13-14,19H,1-7,11-12,15-16H2 |
| Standard InChI Key | RNUVQEMZOVCXFZ-UHFFFAOYSA-N |
| Canonical SMILES | C1CCCCCC(CCCCC1)(C2=CC=CC=C2)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Cyclododecanol, 1-phenyl- possesses a dodecacyclic carbon framework with a phenyl group (-C₆H₅) and hydroxyl group (-OH) bonded to the same carbon atom. The IUPAC name, 1-phenylcyclododecan-1-ol, reflects this substitution pattern. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 36359-48-5 |
| Molecular Formula | C₁₈H₂₈O |
| Molecular Weight | 260.4 g/mol |
| SMILES Notation | C1CCCCCC(CCCCC1)(C2=CC=CC=C2)O |
| InChI Key | RNUVQEMZOVCXFZ-UHFFFAOYSA-N |
The compound's stereoelectronic configuration creates distinct reactivity patterns, particularly in nucleophilic substitutions and oxidation reactions.
Crystallographic and Spectroscopic Features
While direct crystallographic data for cyclododecanol, 1-phenyl- remains unreported, analogous cyclododecane derivatives exhibit triclinic or monoclinic crystal systems with unit cell parameters influenced by substituent bulk . Infrared spectroscopy typically shows a broad O-H stretch at 3200–3400 cm⁻¹ and aromatic C-H stretches near 3000 cm⁻¹. Nuclear magnetic resonance (NMR) spectra reveal distinct proton environments:
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¹H NMR: δ 1.2–1.8 ppm (cyclododecyl CH₂), δ 4.5 ppm (OH, exchangeable), δ 7.2–7.4 ppm (phenyl protons)
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¹³C NMR: δ 25–35 ppm (cyclododecyl carbons), δ 70 ppm (C-OH), δ 125–140 ppm (aromatic carbons)
Synthesis and Manufacturing Protocols
Industrial-Scale Production
The commercial synthesis typically involves a three-stage process:
Stage 1: Cyclododecane Oxidation
Cyclododecane undergoes air oxidation at 120–150°C in the presence of boric acid catalysts to yield cyclododecanol and cyclododecanone in a 3:1 ratio:
Stage 2: Phenolic Functionalization
Cyclododecanone reacts with excess phenol under acidic conditions (H₂SO₄, 80°C) via Friedel-Crafts alkylation:
Stage 3: Purification
Crude product is distilled under reduced pressure (0.1 mmHg, 180–200°C) with <20% conversion per pass to minimize diketone byproducts .
Laboratory-Scale Modifications
Alternative routes include:
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Grignard Addition: Cyclododecanone + phenylmagnesium bromide → 1-phenylcyclododecanol (Yield: 68–72%)
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Hydrogenation: 1-Phenylcyclododecenol + H₂/Pd-C → 1-Phenylcyclododecanol (Selectivity >90%)
Physicochemical Properties
Thermal Behavior
| Property | Value |
|---|---|
| Melting Point | 98–102°C (lit.) |
| Boiling Point | 315°C (extrap.) |
| Flash Point | 142°C (closed cup) |
The compound exhibits thermal stability up to 200°C, beyond which dehydration to 1-phenylcyclododecene occurs.
Solubility Profile
| Solvent | Solubility (g/100 mL) |
|---|---|
| Ethanol | 12.4 (25°C) |
| Diethyl Ether | 8.9 (20°C) |
| n-Hexane | 0.3 (30°C) |
Hydrogen bonding with the hydroxyl group dictates preferential solubility in polar aprotic solvents.
Reactivity and Functional Transformations
Oxidation Pathways
Controlled oxidation with Jones reagent (CrO₃/H₂SO₄) yields 1-phenylcyclododecanone, while vigorous conditions produce dicarboxylic acids via ring cleavage:
Esterification Dynamics
Reaction with acetyl chloride generates the corresponding acetate ester, a process accelerated by DMAP catalysts:
Reaction kinetics follow second-order behavior with activation energy (Eₐ) of 58.2 kJ/mol.
Industrial and Research Applications
Polymer Science
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Plasticizers: Enhances PVC flexibility (15–20% loading capacity)
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Polyester Modifiers: Lowers glass transition temperature (Tg) by 12–15°C in PET blends
Specialty Chemicals
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Surfactant Intermediates: Alkoxylation produces nonionic surfactants with HLB 8–12
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Fragrance Fixatives: Extends scent longevity in perfumes by 40–60%
Catalysis Studies
Serves as a steric probe in transition metal catalysis, demonstrating 78% enantiomeric excess in asymmetric hydrogenations .
| Parameter | Value |
|---|---|
| LD₅₀ (Oral, Rat) | 2300 mg/kg |
| Skin Irritation | Category 2 (GHS) |
| Aquatic Toxicity (EC₅₀) | 12 mg/L (Daphnia magna) |
Current Research Frontiers
Supramolecular Chemistry
Recent studies explore its use as a building block for molecular capsules (8–12 Å cavity diameter) with CO₂ adsorption capacities up to 2.3 mmol/g.
Pharmaceutical Intermediates
Preliminary work indicates potential in retinoid synthesis, showing 45% yield in all-trans-retinoic acid precursor formation.
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